N-benzyl-N-methyl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)sulfamide
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Description
N-benzyl-N-methyl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)sulfamide is a useful research compound. Its molecular formula is C16H23N5O2S and its molecular weight is 349.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.15724617 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones
A general approach towards the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one and related derivatives highlights the versatility of these compounds in generating a wide array of fused heterocyclic structures. This synthesis showcases the potential for creating diverse molecular scaffolds, which could be further explored for various biological activities (Dzedulionytė et al., 2022).
Tricyclic Heteroaromatic Systems as Potential Antitumor Agents
The synthesis of tetrahydropyrazolo[4,3-c][1]benzazepin-1-ones and its derivatives suggests their potential as antitumor agents. This indicates a significant interest in exploring these compounds for therapeutic applications, highlighting the importance of structural modifications in enhancing biological activity (Palazzino et al., 1989).
Novel Scaffolds for Drug Discovery
The creation of tricyclic scaffolds that incorporate a fusion of a substituted pyranose ring with seven-membered rings suggests a novel approach to drug discovery. These scaffolds could potentially serve as a basis for developing new therapeutic agents with unique biological properties (Abrous et al., 2001).
Synthesis of 1,3-Diketone and its Reaction with Different N-Nucleophiles
The synthesis of novel heterocyclic compounds such as diazepines and benzodiazepines from 1,3-diketones demonstrates the chemical versatility of these compounds. Their biological activity, particularly as anticancer, anti-asthmatic, and anti-inflammatory agents, further underscores the therapeutic potential of these derivatives (Unny et al., 2001).
Activating Groups for Ring Expansion
Research on the reaction between coumarin derivatives and diazoethane, leading to ring expansion and the formation of pyrazoline derivatives, provides insights into the synthetic versatility of these compounds. Such reactions could be pivotal in the development of novel compounds with enhanced biological activities (Dean & Park, 1976).
Properties
IUPAC Name |
2-[[[benzyl(methyl)sulfamoyl]amino]methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-20(13-14-6-3-2-4-7-14)24(22,23)18-11-15-10-16-12-17-8-5-9-21(16)19-15/h2-4,6-7,10,17-18H,5,8-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSNTZRLSPTFJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)NCC2=NN3CCCNCC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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